molecular formula C14H20N4O B14618865 N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide CAS No. 59528-19-7

N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide

Cat. No.: B14618865
CAS No.: 59528-19-7
M. Wt: 260.33 g/mol
InChI Key: IEYKLCQMOQOWNN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring attached to a diazenyl group, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide typically involves the reaction of N,N-dimethylbenzamide with piperidine and a diazonium salt. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require the presence of catalysts to facilitate the reaction. The process generally involves the formation of an intermediate diazonium compound, which then reacts with piperidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]benzamide
  • N,N-Dimethyl-4-[(E)-(4-pyridinyl)diazenyl]benzamide

Uniqueness

N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

CAS No.

59528-19-7

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

N,N-dimethyl-4-(piperidin-1-yldiazenyl)benzamide

InChI

InChI=1S/C14H20N4O/c1-17(2)14(19)12-6-8-13(9-7-12)15-16-18-10-4-3-5-11-18/h6-9H,3-5,10-11H2,1-2H3

InChI Key

IEYKLCQMOQOWNN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)N=NN2CCCCC2

Origin of Product

United States

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